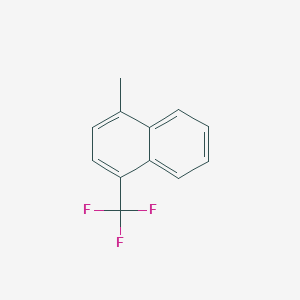

1-Methyl-4-(trifluoromethyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C12H9F3 . It is used in various applications and is available from several suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a methyl group attached at the 1-position and a trifluoromethyl group attached at the 4-position .Scientific Research Applications

1. Electron Acceptors in Organic Chemistry

1-Methyl-4-(trifluoromethyl)naphthalene, a trifluoromethylated naphthalene derivative, has been studied for its properties as an electron acceptor. Research on electron-deficient perylene and naphthalene imides and diimides, including trifluoromethylated versions, revealed that trifluoromethylation makes their one-electron reduction potentials more positive relative to their unsubstituted counterparts while maintaining other properties (Roznyatovskiy et al., 2014).

2. Kinetics in Methylation Reactions

Methylation of naphthalene, a process relevant in the production of polyethylene naphthalate, involves derivatives like this compound. The kinetics of naphthalene methylation over Fe/ZSM-5 zeolite catalysts have been studied, offering insights into reaction rate equations and the effects of temperature and space velocity on the conversion and selectivity of methylation products (Güleç et al., 2017).

3. Synthesis of Polyimides

Research has shown the utility of trifluoromethylated naphthalene derivatives in synthesizing novel fluorinated polyimides. These polymers, synthesized from diamines like 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, exhibit properties such as high thermal stability, solubility in polar solvents, and suitable dielectric constants, making them useful in various industrial applications (Hsiao et al., 2004).

4. Neutron Diffraction Studies

The structure and behavior of dimethylnaphthalene molecules, closely related to this compound, have been explored using neutron diffraction. This study provides insights into the steric effects and molecular motions within these compounds, which is crucial for understanding their chemical behavior (Wilson & Nowell, 2000).

Safety and Hazards

properties

IUPAC Name |

1-methyl-4-(trifluoromethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTBAVNWQOCMIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)

![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)

![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)